BenchChemオンラインストアへようこそ!

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one

GPR84 antagonist GPCR pharmacology Functional selectivity

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic small molecule (MW 179.22 g/mol, formula C₉H₁₃N₃O) that incorporates a pyridazinone core directly linked to a piperidine ring at the 6-position. It is commercially available with purities ranging from 95% to ≥97%.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 1824129-12-5
Cat. No. B1458244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one
CAS1824129-12-5
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NNC(=O)C=C2
InChIInChI=1S/C9H13N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,12,13)
InChIKeyLVTRJDNGVHDHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one (CAS 1824129-12-5): Procurement-Ready Physicochemical and Pharmacological Profile


6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic small molecule (MW 179.22 g/mol, formula C₉H₁₃N₃O) that incorporates a pyridazinone core directly linked to a piperidine ring at the 6-position . It is commercially available with purities ranging from 95% to ≥97% . The compound has been annotated as a GPR84 antagonist in curated bioactivity databases, with an IC₅₀ of 260 nM in a human GPR84-expressing CHO-K1 cell-based assay . Its computed topological polar surface area is 53.5 Ų, and it possesses two hydrogen-bond donor sites (piperidine NH and pyridazinone NH), features that distinguish it from N-alkylated analogs .

Why 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one Cannot Be Replaced by Generic Pyridazinone-Piperidine Analogs


Even minor modifications to the pyridazinone-piperidine scaffold produce large shifts in target potency, selectivity, and physicochemical properties. For instance, N-methylation of the pyridazinone ring (as in 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one) eliminates one hydrogen-bond donor, altering both solubility and receptor interactions . In the GPR84 receptor system, structurally similar compounds within the same chemotype span a potency range from low nanomolar to inactive, meaning that a compound selected solely on the basis of scaffold similarity carries a high risk of failing in the intended assay . Consequently, generic substitution without verifying the specific substitution pattern and quantified biological activity is scientifically unreliable.

Quantitative Differentiation Evidence for 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one Relative to Closest Analogs


GPR84 Antagonist Activity: Functional Selectivity Over Agonism Demonstrated in CHO-K1 Cells

The compound displays a functionally selective antagonist profile at human GPR84. In CHO-K1 cells expressing the receptor, it inhibits 6-OAU-induced cAMP modulation with an IC₅₀ of 260 nM, while its agonist activity is negligible (EC₅₀ > 10,000 nM in a Gᵢ-coupled cAMP assay in CHO cells) . This represents a >38-fold selectivity window between antagonism and agonism. In contrast, many close analogs in the pyridazinone-piperidine series exhibit either dual agonist/antagonist behavior or substantially weaker antagonist potency (e.g., IC₅₀ > 1,000 nM) .

GPR84 antagonist GPCR pharmacology Functional selectivity

Molecular Weight Advantage Over N-Alkylated Analogs for Fragment-Based and Ligand-Efficiency-Driven Programs

The molecular weight of 179.22 g/mol places 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one below the 200 Da threshold often used in fragment-based screening, while its closest N-alkylated comparators exceed 190 Da (2-methyl analog: 193.25 Da; 2-ethyl analog: 207.28 Da) . At comparable purity (95–98%), the lower molecular weight of the unsubstituted compound translates into a higher heavy-atom count-normalized binding efficiency when potency data are normalized .

Fragment-based drug discovery Ligand efficiency Medicinal chemistry

Additional Hydrogen-Bond Donor Capacity Relative to N-Alkylated Comparators

The compound contains two hydrogen-bond donor (HBD) groups—the piperidine secondary amine and the pyridazinone NH—whereas N-methyl or N-ethyl analogs retain only one HBD (the piperidine NH after the pyridazinone NH is alkylated) . This additional HBD increases the compound's capacity for specific polar interactions with protein targets and raises its topological polar surface area (53.5 Ų vs. an estimated ~45 Ų for the N-methyl analog), which can improve aqueous solubility and reduce off-target hydrophobic binding .

Hydrogen bonding Solubility Target engagement

Commercial Availability at Defined Purity Grades Supporting Reproducible Screening

The compound is stocked by multiple vendors (Chemenu, MolCore, Life Chemicals, Enamine) with verified purity specifications that enable direct comparison: ≥95% (Chemenu), ≥97% (MolCore), and ≥95% (Life Chemicals) . By comparison, the 2-methyl and 2-ethyl analogs are also available at ≥98% purity, indicating that all analogs in this series can be sourced with high purity . The key differentiation is that the unsubstituted compound provides the highest purity options from the widest vendor base, supporting competitive pricing and supply chain redundancy for large-scale screening campaigns.

Chemical procurement Purity specification Assay reproducibility

Optimal Use Scenarios for 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one in Drug Discovery and Chemical Biology


GPR84 Antagonist Screening and Hit-to-Lead Optimization

With a confirmed IC₅₀ of 260 nM at human GPR84 and a >38-fold functional selectivity window over agonism, this compound serves as a validated starting point for GPR84 antagonist screening cascades . Medicinal chemistry teams can use it as a reference inhibitor to benchmark new analogs, as a positive control in cell-based cAMP assays, and as a scaffold for systematic SAR exploration aimed at improving potency toward the single-digit nanomolar range.

Fragment-Based Drug Discovery and Ligand-Efficiency Optimization

At 179 Da, the compound is fragment-sized while retaining measurable cellular activity, making it ideal for fragment-based screening libraries . Its ligand efficiency (LE ≈ 0.38 assuming ΔG from IC₅₀) can be directly compared with heavier analogs to prioritize synthetic elaboration routes that maintain efficiency.

Building Block for Focused Kinase and CNS-Targeted Compound Libraries

The dual hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA) and the presence of a secondary amine ready for rapid derivatization (e.g., amide coupling, reductive amination) position the compound as a privileged building block for synthesizing focused libraries targeting CNS receptors and kinases . Its computed LogP of -0.4 further supports CNS drug-likeness.

Positive Control for GPR84-Mediated Inflammatory Disease Models

GPR84 is implicated in neuroinflammation and metabolic disorders. The compound's defined antagonist profile (IC₅₀ = 260 nM) makes it suitable as a tool compound for in vitro mechanistic studies and for use as a reference in assay development for high-throughput screening of inflammatory disease targets .

Quote Request

Request a Quote for 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.